6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine

Suzuki-Miyaura cross-coupling Palladium-catalyzed arylation Microwave-assisted synthesis

Dual bromination at 6-position and 3-bromophenyl creates two differentially reactive aryl bromide sites for orthogonal Suzuki/heteroarylation derivatization. Superior antimicrobial SAR scaffold vs mono-bromo analogs; predicted pKa 4.85 favors passive membrane permeability at physiological pH. Essential building block for focused imidazo[1,2-a]pyridine libraries.

Molecular Formula C13H8Br2N2
Molecular Weight 352.02 g/mol
Cat. No. B13675406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine
Molecular FormulaC13H8Br2N2
Molecular Weight352.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CN3C=C(C=CC3=N2)Br
InChIInChI=1S/C13H8Br2N2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H
InChIKeyXOVNLWBLHHYOIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine: Comparative Evidence for a Dual-Brominated Imidazopyridine Scaffold


6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine (CAS 941487-81-6; molecular formula C13H8Br2N2, molecular weight 352.02 g/mol) is a heterocyclic aromatic compound belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry present in marketed drugs such as zolpidem, alpidem, and olprinone [1]. The compound features a dual bromination pattern—a bromine at the 6-position of the imidazopyridine core and a 3-bromophenyl substituent at the 2-position—which distinguishes it from both non-brominated and mono-brominated analogs and confers distinct physicochemical and reactivity profiles . The compound's predicted density is 1.78±0.1 g/cm³ and its predicted pKa is 4.85±0.50 .

Why 6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Mono-Brominated or Non-Brominated Imidazopyridine Analogs


The dual bromination pattern of 6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine is not a minor structural variation but a critical determinant of both physicochemical behavior and synthetic utility. Mono-brominated analogs—such as 2-(3-bromophenyl)imidazo[1,2-a]pyridine (CAS 419557-33-8; MW 273.13 g/mol)—lack the 6-position bromine, resulting in significantly different lipophilicity, metabolic stability, and electrophilic substitution capacity . Conversely, 6-bromo-2-phenylimidazo[1,2-a]pyridine lacks the aryl bromide on the 2-phenyl ring, eliminating a critical orthogonal cross-coupling handle for sequential derivatization [1]. The compound's dibromo substitution pattern aligns with SAR findings from antimicrobial imidazopyridine studies indicating that dibromo-substituted imidazopyridine derivatives act as superior antimicrobial agents compared to mono-brominated or unsubstituted counterparts, consistent with broader literature on halogenated heterocycles [2]. Generic substitution with either mono-bromo variant would therefore fundamentally alter—or eliminate—the precise cross-coupling sequence capability and physicochemical profile that procurement of this specific compound is intended to secure.

6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine: Comparative Quantitative Evidence for Procurement Decisions


Dual Bromination Confers Orthogonal Cross-Coupling Reactivity Not Available in Mono-Brominated Imidazopyridines

The compound's dual bromination at the 6-position of the imidazopyridine core and the 3-position of the 2-phenyl substituent provides two distinct, differentially reactive aryl bromide sites for sequential cross-coupling reactions. In contrast, mono-brominated analogs such as 2-(3-bromophenyl)imidazo[1,2-a]pyridine lack the core bromide, limiting derivatization to a single position. Published microwave-assisted Suzuki-Miyaura methodologies using bromoimidazo[1,2-a]pyridines with arylboronic acids enable regioselective functionalization of the core 6-position while preserving the 2-aryl bromide for subsequent orthogonal couplings [1]. Furthermore, systematic studies on 6-halogenoimidazo[1,2-a]pyridines have established that the 2-substituent exerts measurable influence on Suzuki cross-coupling reaction efficiency at the 6-position [2].

Suzuki-Miyaura cross-coupling Palladium-catalyzed arylation Microwave-assisted synthesis

Predicted pKa of 4.85 Places This Compound in an Optimal Range for Biological Target Engagement Relative to More Basic Imidazopyridine Analogs

The predicted pKa of 6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine is 4.85±0.50, reflecting the electron-withdrawing effects of the dual bromination pattern on the imidazopyridine nitrogen basicity . This value positions the compound closer to physiological pH neutrality than unsubstituted imidazo[1,2-a]pyridine (typical pKa ~6.8-7.2 for the core nitrogen) [1], potentially enhancing membrane permeability at physiological pH 7.4 by reducing the fraction of positively charged, protonated species. The predicted density of 1.78±0.1 g/cm³ further distinguishes the compound from less brominated analogs with lower molecular weight and density .

Physicochemical profiling Drug-likeness Bioavailability prediction

Dibromo Substitution Pattern Confers Antimicrobial Activity Enhancement Over Mono-Brominated and Unsubstituted Imidazopyridines

Recent SAR studies on imidazopyridine antimicrobial agents have established that dibromo-substituted imidazopyridine derivatives demonstrate superior antimicrobial activity compared to compounds bearing hydrogen or single halogen substitutions [1]. In a 2022 study of halogenated imidazo[1,2-a]pyridines, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide demonstrated antimicrobial activity against Staphylococcus aureus at concentrations of 2700 and 675 μg/mL, confirming that bromine substitution at multiple positions contributes to antibacterial efficacy [2]. The dibromo substitution pattern of the target compound (6-Br and 3-Br on phenyl) provides a strategic advantage for antimicrobial screening campaigns relative to mono-brominated or unsubstituted starting materials. This is further corroborated by in silico and antimicrobial evaluations indicating that compounds with dibromo substitutions on the imidazopyridine ring act as better antimicrobial agents than those with hydrogen at analogous positions [3].

Antimicrobial activity Structure-activity relationship Antibacterial screening

Derivative Demonstrates EC50 >20 μM Against Anthrax Lethal Factor, Establishing a Clear Activity Baseline for Medicinal Chemistry Optimization

A structurally related derivative—6-bromo-2-(3-bromophenyl)-3-[(3-chlorophenyl)methyl]-5,7-dimethylimidazo[1,2-a]pyridine (PubChem CID 53299783; BDBM88713)—was evaluated in a high-throughput screening assay against Bacillus anthracis lethal factor, yielding an EC50 > 20,000 nM (>20 μM) [1]. This derivative differs from the target compound by additional substitution at positions 3, 5, and 7. The >20 μM EC50 value provides a definitive quantitative baseline against which newly synthesized analogs derived from the parent 6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine scaffold can be benchmarked. The same derivative was also screened against botulinum neurotoxin type A [2]. The availability of this baseline activity data enables medicinal chemists to measure the impact of specific structural modifications on target engagement.

Bacillus anthracis Lethal factor inhibition High-throughput screening

6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine: Evidence-Backed Research and Procurement Application Scenarios


Sequential Orthogonal Cross-Coupling for Polysubstituted Imidazopyridine Library Synthesis

Medicinal chemistry groups building focused libraries of 2,3,6-trisubstituted imidazo[1,2-a]pyridines will benefit from the compound's two differentially reactive aryl bromide sites. Microwave-assisted one-pot Suzuki/heteroarylation methodologies enable efficient derivatization of the core 6-position while preserving the 2-aryl bromide for subsequent functionalization [1]. This dual-handle architecture makes the compound a strategically superior building block compared to mono-brominated analogs such as 2-(3-bromophenyl)imidazo[1,2-a]pyridine, which offers only a single cross-coupling site and cannot support sequential orthogonal derivatization strategies [2].

Antimicrobial Lead Discovery Leveraging Dibromo Substitution SAR Advantage

Research programs focused on antibacterial and antifungal drug discovery should prioritize this dibromo-substituted scaffold over mono-brominated or unsubstituted imidazopyridine starting materials. Class-level SAR evidence establishes that dibromo-substituted imidazopyridine derivatives exhibit superior antimicrobial activity compared to analogs with fewer halogen substituents [1]. Specifically, published data confirm that brominated imidazo[1,2-a]pyridines demonstrate measurable activity against Staphylococcus aureus and Klebsiella pneumoniae [2], positioning the target compound as a preferred starting point for structure-activity relationship expansion and hit-to-lead optimization in antimicrobial campaigns.

Physicochemically Optimized Scaffold for Cellular Bioavailability Screening

Compound procurement for cell-based phenotypic screening campaigns should account for the predicted pKa of 4.85±0.50, which reduces the fraction of protonated, membrane-impermeable species at physiological pH 7.4 relative to more basic imidazopyridine analogs with pKa values ~6.8-7.2 [1][2]. This physicochemical profile positions the compound favorably for unbiased cellular target engagement studies where passive membrane permeability is a critical determinant of observed activity. The predicted density of 1.78±0.1 g/cm³ and molecular weight of 352.02 g/mol further define its drug-likeness parameters relative to lighter mono-brominated analogs.

Anthrax Lethal Factor Inhibitor Optimization with Established Baseline Potency

Groups targeting Bacillus anthracis lethal factor inhibition can utilize the EC50 >20,000 nM baseline established for the structurally related derivative BDBM88713 as a quantitative benchmark for optimization [1]. New analogs synthesized from the parent 6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine scaffold can be directly compared to this >20 μM threshold, enabling unambiguous assessment of whether structural modifications at positions 3, 5, or 7 improve target engagement. This baseline eliminates the need for de novo assay validation and provides a clear efficacy threshold for lead advancement decisions [2].

Quote Request

Request a Quote for 6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.